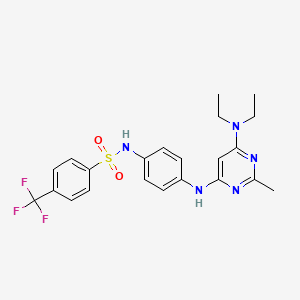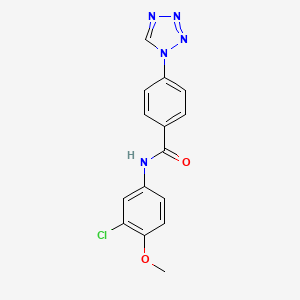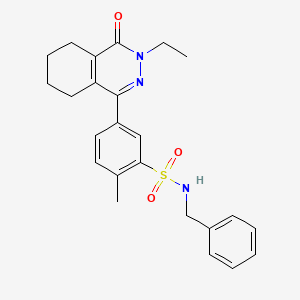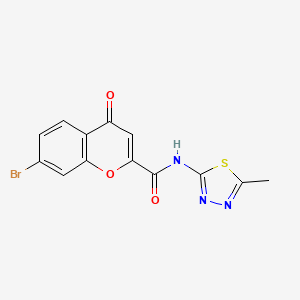![molecular formula C16H16N6O3S B11314153 N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314153.png)
N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoylphenyl group, an ethyl linkage, and a tetrazolylbenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-sulfamoylphenylethylamine and 3-(1H-tetrazol-1-yl)benzoyl chloride. These intermediates are then coupled under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its functional groups enable specific binding to target proteins.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to modulate biological activity makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, while the tetrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar core structure but includes a chloro and methoxy group, which can alter its chemical properties and reactivity.
N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This simpler analog lacks the tetrazole ring, resulting in different biological activity and applications.
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the tetrazole ring, which imparts specific chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for exploring new chemical and biological phenomena. Further research and development may uncover additional uses and benefits of this compound.
Propriétés
Formule moléculaire |
C16H16N6O3S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[2-(4-sulfamoylphenyl)ethyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H16N6O3S/c17-26(24,25)15-6-4-12(5-7-15)8-9-18-16(23)13-2-1-3-14(10-13)22-11-19-20-21-22/h1-7,10-11H,8-9H2,(H,18,23)(H2,17,24,25) |
Clé InChI |
CNHQGJOYDGMYQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[7-(2,3-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B11314070.png)
![N-cyclopentyl-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314071.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11314080.png)

![N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11314090.png)
![N-(2-methylphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11314093.png)
![2-(2-methoxyphenoxy)-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11314100.png)
![2-hydroxy-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314101.png)

![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314115.png)

![N-(3-Chloro-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}propanamide](/img/structure/B11314138.png)
![N-(2-ethoxybenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11314151.png)

